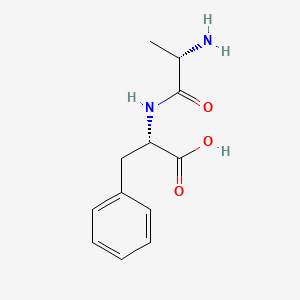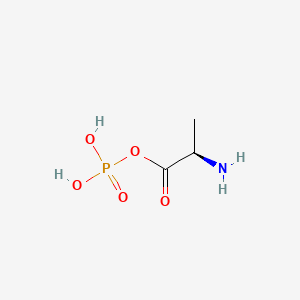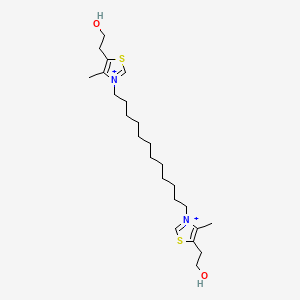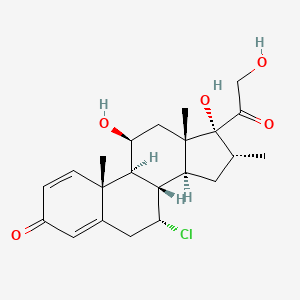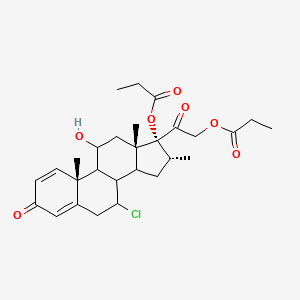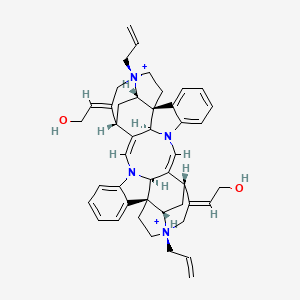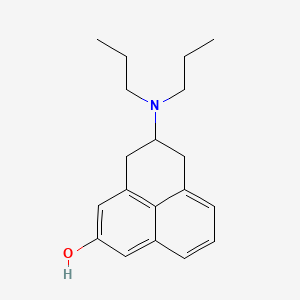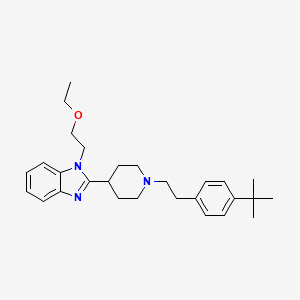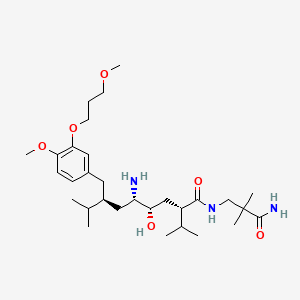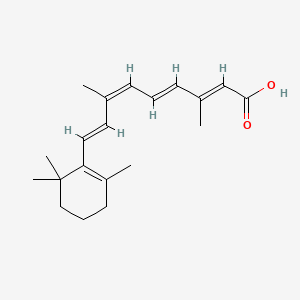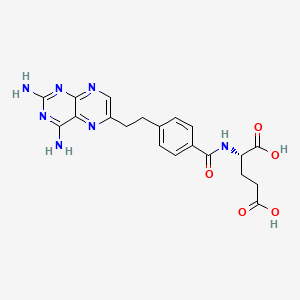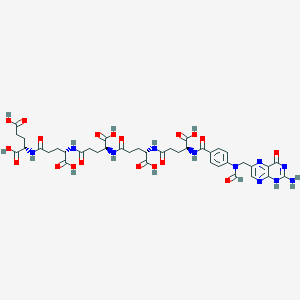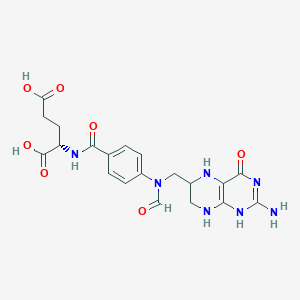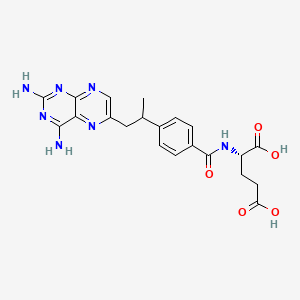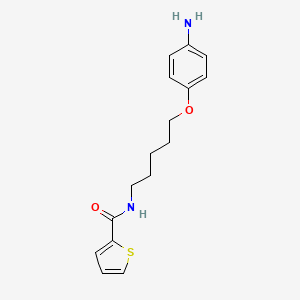
2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
2-Thiophenecarboxamide derivatives have been explored in various chemical syntheses and biological activities. Some derivatives, including 2-thiophene-carboxamides, have been synthesized and assayed for their effects on DNA synthesis in cells, indicating potential biological applications (Rawe et al., 2006). Additionally, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have shown anticancer activity, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Spectroscopic Analysis
Spectroscopic analysis of 2-thiophenecarboxamides is significant for understanding their chemical properties. Studies on infrared and ultraviolet spectra of some 2-thiophenecarboxamides have helped in identifying key functional groups and chromophores responsible for absorption (Alberghina et al., 1972).
Supramolecular Chemistry
In supramolecular chemistry, the effect of aromaticity on crystal packing of thiophene carboxamide compounds has been explored. This includes studies on different five-membered heteroaromatic rings and their influence on crystal packing and stability (Rahmani et al., 2016).
Medical and Pharmacological Applications
Several studies have focused on the medical and pharmacological applications of thiophene-2-carboxamides. For instance, thiophene-2-carboxamides have been identified as potent and selective class II HDAC inhibitors with potential in developing new treatments (Scarpelli et al., 2008). Also, various thiophene-carboxamide analogues have shown significant antibacterial activity, indicating their potential as antimicrobial agents (Habila J.d et al., 2015).
Eigenschaften
CAS-Nummer |
101586-70-3 |
|---|---|
Produktname |
2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)- |
Molekularformel |
C16H20N2O2S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[5-(4-aminophenoxy)pentyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2S/c17-13-6-8-14(9-7-13)20-11-3-1-2-10-18-16(19)15-5-4-12-21-15/h4-9,12H,1-3,10-11,17H2,(H,18,19) |
InChI-Schlüssel |
LKMIJRGJJPTZJN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
101586-70-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



